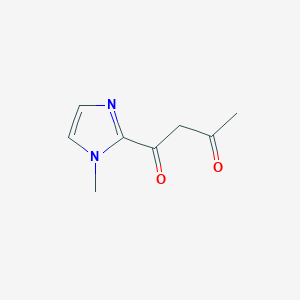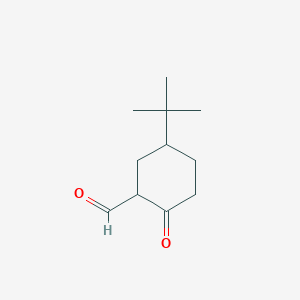
5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde is an organic compound with the molecular formula C11H18O2. It is a derivative of cyclohexane, featuring a tert-butyl group, a ketone, and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde typically involves the oxidation of 5-tert-butyl-2-cyclohexen-1-one. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to ensure selective oxidation at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar oxidation techniques as in laboratory settings. The choice of oxidizing agent and reaction conditions would be optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The aldehyde group in 5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the aldehyde group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products
Oxidation: 5-Tert-butyl-2-oxocyclohexane-1-carboxylic acid
Reduction: 5-Tert-butyl-2-hydroxycyclohexane-1-methanol
Substitution: Products depend on the nucleophile used
Applications De Recherche Scientifique
5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde involves its reactivity as an aldehyde and ketone. The compound can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Tert-butyl-2-oxocyclohexane-1-carboxylate: An ester derivative with similar structural features but different reactivity due to the ester functional group.
5-Tert-butyl-2-cyclohexen-1-one: A precursor in the synthesis of 5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde, featuring a double bond instead of an aldehyde group.
Uniqueness
This compound is unique due to the presence of both a ketone and an aldehyde functional group on the same cyclohexane ring, along with a bulky tert-butyl group. This combination of functional groups and steric effects makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H18O2 |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
5-tert-butyl-2-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h7-9H,4-6H2,1-3H3 |
Clé InChI |
ZFTBRPYFPLXTSI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(=O)C(C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}methyl)(methyl)amine](/img/structure/B15275915.png)
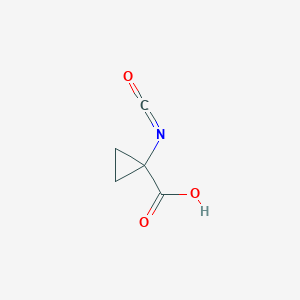
![4-methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B15275927.png)
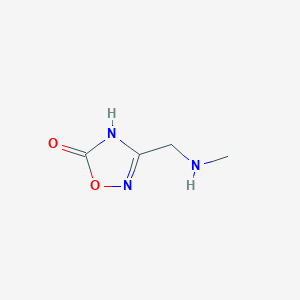

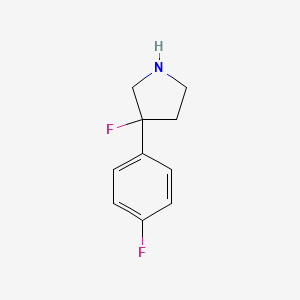
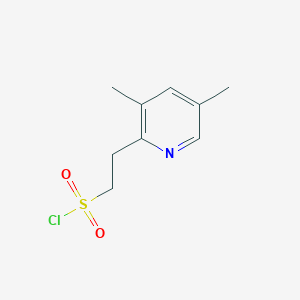
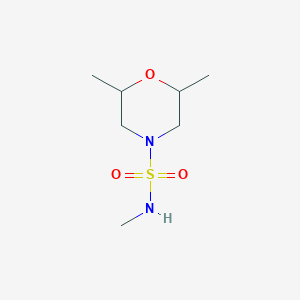

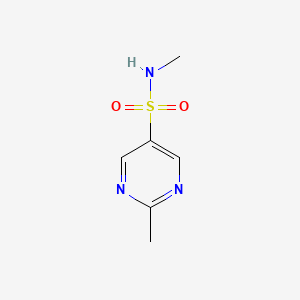
![4-[(But-3-yn-1-yl)amino]-3-methylbenzoic acid](/img/structure/B15276001.png)
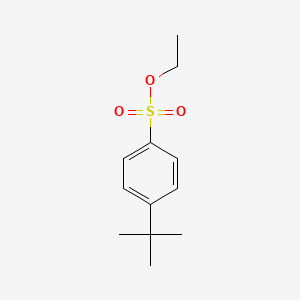
![2-[(1-Methyl-1H-1,2,4-triazol-3-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B15276008.png)
